molecular formula C7H13ClFNO B15227150 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride

8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B15227150
M. Wt: 181.63 g/mol
InChI Key: LSSVQUURCDTYCD-UHFFFAOYSA-N
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Description

8-Fluoro-5-oxa-2-azaspiro[35]nonane hydrochloride is a chemical compound with the molecular formula C7H13ClFNO It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for scale-up, yield, and purity. The reaction conditions are carefully controlled to maintain the integrity of the spiro structure.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as photochromic materials.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C7H13ClFNO

Molecular Weight

181.63 g/mol

IUPAC Name

8-fluoro-5-oxa-2-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C7H12FNO.ClH/c8-6-1-2-10-7(3-6)4-9-5-7;/h6,9H,1-5H2;1H

InChI Key

LSSVQUURCDTYCD-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1F)CNC2.Cl

Origin of Product

United States

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